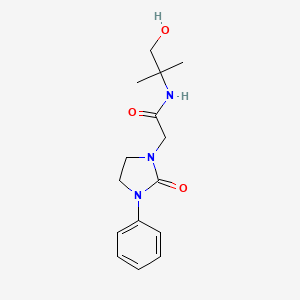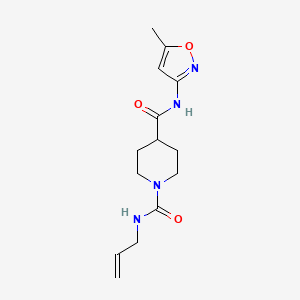![molecular formula C12H14N2OS B6586387 N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide CAS No. 1226435-34-2](/img/structure/B6586387.png)
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide (NPT) is a new type of heterocyclic compound that has recently been the focus of scientific research. NPT is a member of the thiophene-3-carboxamide family and has a variety of potential applications, including medical, industrial, and agricultural uses. NPT is a unique molecule with a wide range of characteristics that make it an attractive option for researchers and scientists.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide has a wide range of potential applications in scientific research. It has been used as a substrate in the synthesis of various functionalized compounds, including N-heterocyclic carbenes and N-heterocyclic carbene-alkylidene complexes. In addition, this compound has been employed in the synthesis of various biologically active molecules, such as enzymes, peptides, and antibiotics. Furthermore, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Wirkmechanismus
The mechanism of action of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide is not yet fully understood. However, studies have suggested that this compound is able to interact with several different proteins, including acetylcholinesterase. This interaction is believed to be the result of a hydrogen bond between the this compound molecule and the active site of the enzyme. In addition, this compound has been shown to interact with other proteins, such as the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have an anti-inflammatory effect, as well as an inhibitory effect on the enzyme acetylcholinesterase. In addition, this compound has been shown to have an antioxidant effect, as well as a protective effect against oxidative stress. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide in laboratory experiments has several advantages. First, this compound is a relatively stable molecule, which makes it suitable for use in a variety of experimental settings. Second, this compound is relatively inexpensive and can be easily synthesized in the laboratory. Finally, this compound is a non-toxic molecule, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Second, the effects of this compound on biochemical and physiological processes are not yet fully understood, which can make it difficult to draw conclusions from experiments.
Zukünftige Richtungen
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide has a wide range of potential applications in scientific research and has already been used in a variety of experimental settings. However, further research is needed to fully understand the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of this compound in medical, industrial, and agricultural settings. Finally, further research is needed to explore the potential of this compound as an inhibitor of the enzyme acetylcholinesterase.
Synthesemethoden
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide can be synthesized from the reaction of 3-(1H-pyrrol-1-yl)propyl isocyanide with thiophene-3-carboxylic acid in the presence of a base. This reaction yields this compound in a high yield of approximately 95%. The reaction is typically carried out in an anhydrous environment and requires a temperature range of between 80-100°C. The reaction can be catalyzed by a variety of bases, such as pyridine, sodium hydroxide, or potassium carbonate.
Eigenschaften
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(11-4-9-16-10-11)13-5-3-8-14-6-1-2-7-14/h1-2,4,6-7,9-10H,3,5,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCJDOIPYTVMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)

![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)
![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)

![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6586403.png)